molecular formula C11H15BO3 B3118405 3-(Isopentanoyl)phenylboronic acid CAS No. 2377607-95-7

3-(Isopentanoyl)phenylboronic acid

Cat. No.: B3118405
CAS No.: 2377607-95-7
M. Wt: 206.05
InChI Key: LRVNWWSPVGZJSF-UHFFFAOYSA-N
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Description

3-(Isopentanoyl)phenylboronic acid is an organoboron compound with the molecular formula C11H15BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an isopentanoyl group at the third position. This compound is known for its utility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 3-(Isopentanoyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like this compound) transfers its organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the palladium catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability are currently unknown.

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopentanoyl)phenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with phenylboronic acid and isopentanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Phenylboronic acid is reacted with isopentanoyl chloride in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Isopentanoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Scientific Research Applications

3-(Isopentanoyl)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

3-(Isopentanoyl)phenylboronic acid can be compared with other phenylboronic acid derivatives:

These comparisons highlight the unique steric and electronic properties of this compound, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

[3-(3-methylbutanoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c1-8(2)6-11(13)9-4-3-5-10(7-9)12(14)15/h3-5,7-8,14-15H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVNWWSPVGZJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)CC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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